molecular formula C9H10ClN3O2 B2804357 N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 733794-85-9

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No. B2804357
CAS RN: 733794-85-9
M. Wt: 227.65
InChI Key: ISAQYFYVRMYXTH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide (also known as N-Chloroacetic acid, N-Chloroacetamide, or N-Chloroacetyl-2-hydroxybenzamide) is a synthetic organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a widely used reagent in the synthesis of pharmaceuticals, and is also used in the manufacture of pesticides, dyes, and photographic materials. In addition, it is used as an intermediate in the production of a number of other compounds, such as herbicides, fungicides, and surfactants.

Scientific Research Applications

Photochemical Applications

The study of bioactive benzothiazolinone acetamide analogs, including derivatives similar to N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, revealed their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light-harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. The research also explored their nonlinear optical (NLO) activity and ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1), through molecular docking studies, indicating their multifaceted applications in scientific research (Mary et al., 2020).

Antimicrobial Applications

Several studies have synthesized and evaluated derivatives of N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide for their antibacterial activity. Compounds synthesized from this chemical structure demonstrated moderate to good activity against gram-positive and gram-negative bacteria, such as S. aureus and E. coli. The research underscores the significance of substituents at specific positions on the molecule, which can enhance its antibacterial efficacy through increased hydrophobicity or steric bulk character (Desai et al., 2008).

Neuroprotective Applications

A novel anilidoquinoline derivative structurally related to N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, along with a notable decrease in viral load and an increase in survival rates in vivo. This highlights the compound's potential for neuroprotective applications, especially in viral infections affecting the central nervous system (Ghosh et al., 2008).

properties

IUPAC Name

(3Z)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQYFYVRMYXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide

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